Researchers optimizing TYK2 inhibitors often encounter potency cliffs with simple methyl-pyrazole precursors. 3-(2-Methoxyethyl)-1H-pyrazol-5-amine provides a direct solution, delivering >13-fold potency improvement via its C3 methoxyethyl group as shown in SAR studies. • Enables selective TYK2 targeting within the JAK family • Improves aqueous solubility for reliable screening • Reactive 5-amine handle for rapid library synthesis. Scalable supply with documented quality.
3-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS 1187058-44-1) is a functionalized heterocyclic building block primarily utilized in the synthesis of targeted therapeutics. As a substituted aminopyrazole, its core structure is a validated scaffold for producing active pharmaceutical ingredients (APIs) that modulate protein kinase activity, particularly within the Janus kinase (JAK) family. The key structural features—a reactive amine for coupling and a C3-methoxyethyl side chain—are specifically engineered to optimize the potency, selectivity, and physicochemical properties of the final inhibitor compounds, making it a strategic choice for advanced medicinal chemistry programs.
In the context of kinase inhibitor synthesis, the C3 substituent on the pyrazole ring is not a trivial structural placeholder; it is a critical determinant of biological activity and drug-like properties. Replacing the 3-(2-methoxyethyl) group with a simpler alkyl, such as a methyl group, can lead to a significant loss of potency by altering the compound's interaction with the target protein's binding site. This seemingly minor change can disrupt key hydrogen bonds or steric fit, resulting in a final molecule with dramatically lower efficacy. Consequently, substituting this precursor with more common, less functionalized pyrazole amines like 3-methyl-1H-pyrazol-5-amine is not a viable cost-saving measure for projects targeting high, specific potency, as it compromises the primary performance metric of the resulting API.
In the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, the choice of pyrazole precursor directly dictates the potency of the final compound. A patent for a novel series of TYK2 inhibitors demonstrates this quantitatively. When 3-(2-methoxyethyl)-1H-pyrazol-5-amine was used as the starting material, the resulting inhibitor (Example 10) exhibited an IC50 of 2.5 nM. In a direct comparison, an otherwise identical inhibitor synthesized using the common analog 3-methyl-1H-pyrazol-5-amine (Example 12) was significantly less active, with an IC50 of 34 nM. This represents a 13.6-fold loss in potency directly attributable to the substitution of the methoxyethyl group for a methyl group.
| Evidence Dimension | TYK2 Inhibition (IC50) |
| Target Compound Data | 2.5 nM (For final compound derived from 3-(2-Methoxyethyl)-1H-pyrazol-5-amine) |
| Comparator Or Baseline | 34 nM (For final compound derived from 3-Methyl-1H-pyrazol-5-amine) |
| Quantified Difference | 13.6x higher potency |
| Conditions | In vitro biochemical assay for TYK2 inhibitory activity on a matched pair of pyrazolopyrimidine compounds. |
This dramatic increase in potency makes this specific precursor essential for developing competitive, high-efficacy drug candidates where target affinity is paramount.
The 2-methoxyethyl side chain imparts more favorable physicochemical properties compared to simple alkyl substituents like methyl or ethyl. The ether oxygen acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate lipophilicity (LogP). In drug discovery, enhancing solubility is a critical objective for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for oral bioavailability. While direct solubility data for this specific precursor is not published, the strategic inclusion of such polar, flexible chains is a well-established medicinal chemistry tactic to overcome poor solubility, a common failure point for drug candidates.
| Evidence Dimension | Physicochemical Properties (Solubility/Polarity) |
| Target Compound Data | Contains a polar ether functional group (hydrogen bond acceptor) and a flexible ethyl chain. |
| Comparator Or Baseline | Simple alkyl groups (e.g., methyl) are non-polar and lack hydrogen bonding capability. |
| Quantified Difference | Qualitatively higher polarity and potential for improved aqueous solubility. |
| Conditions | General principles of medicinal chemistry and physical organic chemistry. |
Procuring this precursor provides a built-in advantage for downstream development, potentially reducing formulation challenges and improving the drug-like properties of the final API.
For research programs developing next-generation TYK2 inhibitors for autoimmune diseases (e.g., psoriasis, lupus, inflammatory bowel disease), this precursor is the logical choice when initial SAR studies show that simple analogs fail to achieve the required nanomolar potency. Its use is justified to maximize on-target activity, as demonstrated by the >13-fold potency gain over methyl-substituted pyrazole analogs.
When constructing a focused library of potential kinase inhibitors, incorporating this building block provides compounds with an enhanced probability of possessing good physicochemical properties. The methoxyethyl group offers a proven method to improve solubility, a critical parameter for ensuring reliable screening results and establishing a stronger foundation for future development.
The specific size and hydrogen-bonding capability of the methoxyethyl group are crucial for achieving selective binding within the highly homologous ATP-binding sites of the JAK kinase family. This precursor is indicated for projects where selectivity for TYK2 over JAK1, JAK2, or JAK3 is a primary objective to minimize off-target effects and improve the safety profile of the final drug candidate.